

Application Notes and Protocols for the Analysis of Bromodiphenhydramine Metabolites in Urine

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Compound of Interest		
Compound Name:	Bromodiphenhydramine	
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Introduction

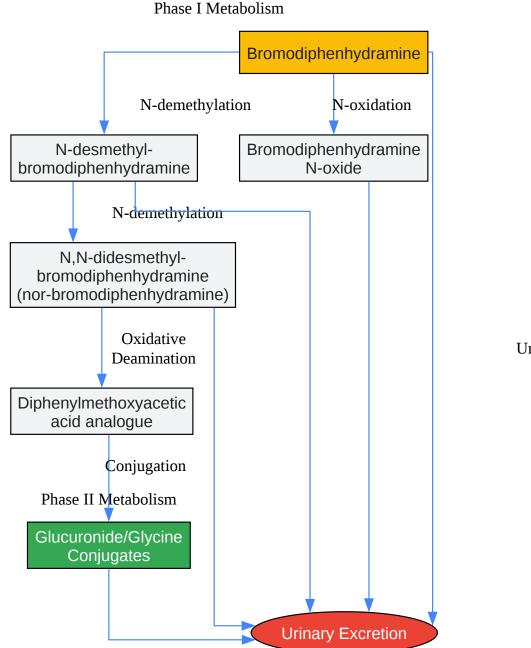
Bromodiphenhydramine, an ethanolamine-class antihistamine and a brominated derivative of diphenhydramine, is utilized for its antiallergic, sedative, antiemetic, and anticholinergic properties. Understanding its metabolic fate is crucial for pharmacokinetic studies, clinical toxicology, and forensic analysis. Urinary analysis is a non-invasive and effective method for monitoring drug metabolism and excretion. **Bromodiphenhydramine** is metabolized in the liver by the cytochrome P-450 system, with its metabolites primarily excreted in the urine.

These application notes provide detailed protocols for the identification and quantification of **bromodiphenhydramine** and its principal metabolites in human urine using modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Proposed Metabolic Pathway of Bromodiphenhydramine

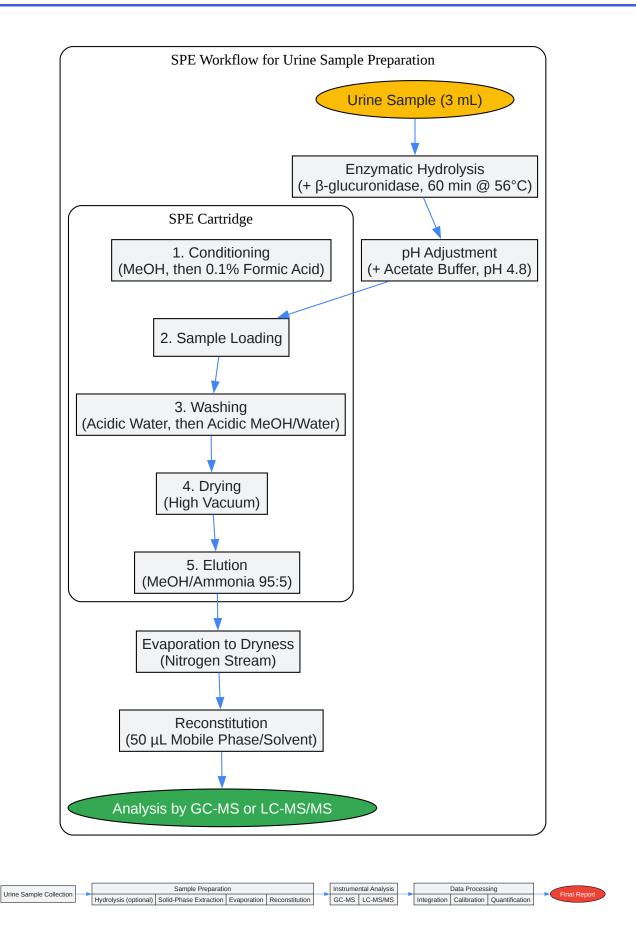
The metabolism of **bromodiphenhydramine** is anticipated to be analogous to that of its parent compound, diphenhydramine. The primary metabolic routes include N-demethylation, N-oxidation, and oxidative deamination. The resulting metabolites are often conjugated with glucuronic acid or glycine before urinary excretion.





Unchanged







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